

An In-Depth Technical Guide to 4-Methoxypicolinaldehyde: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Methoxypicolinaldehyde**

Cat. No.: **B103048**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypicolinaldehyde, a substituted pyridine derivative, has emerged as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, historical context, synthesis, and its burgeoning role as a key intermediate in the development of targeted therapeutics. Particular emphasis is placed on its application in the synthesis of kinase inhibitors, specifically those targeting the critical PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for the design of bioactive molecules. **4-Methoxypicolinaldehyde** (also known as 4-methoxypyridine-2-carboxaldehyde) combines the features of this heterocyclic core with a reactive aldehyde group and a methoxy substituent, offering multiple avenues for synthetic elaboration. This guide aims to be a comprehensive resource for researchers leveraging this compound in their drug discovery efforts.

History and Discovery

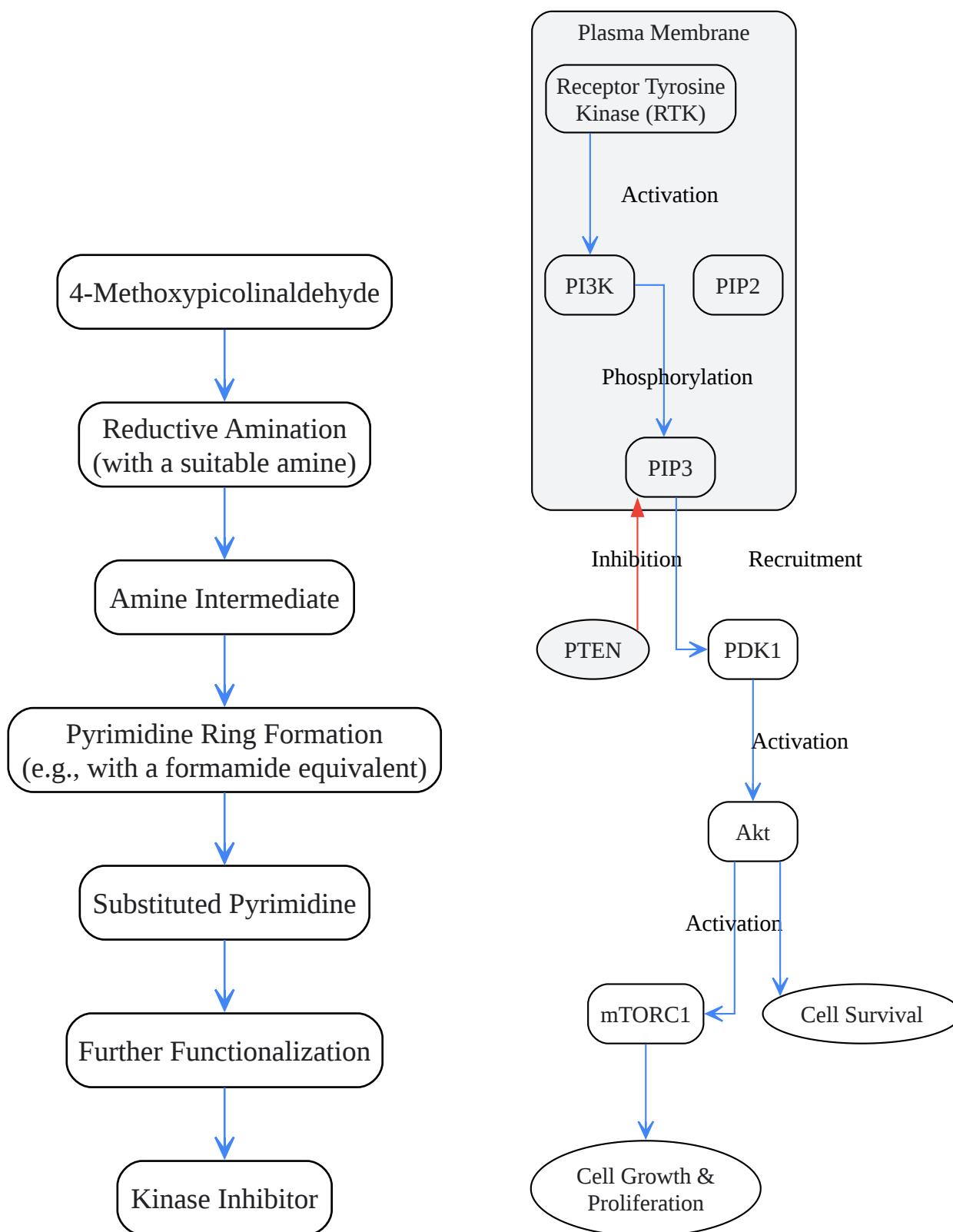
While the precise date and individual credited with the first synthesis of **4-Methoxypicolinaldehyde** are not well-documented, its development can be understood within the broader history of pyridine chemistry. The systematic study and synthesis of pyridine derivatives began in the late 19th century. The fundamental methods for the functionalization of the pyridine ring, developed over decades of research, have enabled the synthesis of a vast array of substituted pyridines, including **4-Methoxypicolinaldehyde**. Its emergence as a commercially available building block is a testament to the maturation of synthetic organic chemistry and the increasing demand for novel intermediates in drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **4-Methoxypicolinaldehyde** is essential for its effective use in synthesis and drug design.

Property	Value	Reference(s)
CAS Number	16744-81-3	[1]
Molecular Formula	C ₇ H ₇ NO ₂	[1]
Molecular Weight	137.14 g/mol	[1]
Appearance	White to yellow solid-liquid mixture	
Melting Point	28-30 °C	[1]
Boiling Point	125-130 °C (25 Torr)	
Density	1.159 ± 0.06 g/cm ³ (Predicted)	
pKa	4.47 ± 0.10 (Predicted)	
SMILES	O=Cc1ncccc1OC	[1]

Experimental Protocols


Synthesis of 4-Methoxypicolinaldehyde

A common and reliable method for the synthesis of **4-Methoxypicolinaldehyde** is the oxidation of (4-methoxypyridin-2-yl)methanol.

Reaction Scheme:

Synthesis of 4-Methoxypicolinaldehyde

Manganese(IV) oxide
Ethyl Acetate, 80°C (4-methoxypyridin-2-yl)methanol **Oxidation** 4-Methoxypicolinaldehyde

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Methoxypicolinaldehyde: From Synthesis to Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103048#discovery-and-history-of-4-methoxypicolinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com